![molecular formula C17H34O B1594541 7-Heptadecanone CAS No. 6064-42-2](/img/structure/B1594541.png)
7-Heptadecanone
Overview
Description
7-Heptadecanone is a chemical compound with the formula C17H34O . It has a molecular weight of 254.4513 . The structure of this compound contains a total of 51 bonds, including 17 non-H bonds, 1 multiple bond, 14 rotatable bonds, 1 double bond, and 1 ketone (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound includes a ketone group (aliphatic) and 17 carbon atoms . The 3D structure of the molecule can be viewed using specific software .
Scientific Research Applications
Structural Characterization in Chemical Compounds
7-Heptadecanone's structural characteristics are significant in chemical studies. For instance, 7-azabicyclo[2.2.1]heptane, a related compound, is crucial in the structural characterization of various chemical compounds (Britvin & Rumyantsev, 2017).
Role in Pheromone Production
It plays a role in the production of pheromones, as demonstrated by research on methyl-branched heptadecanol in the lichen moth, indicating its significance in biological and ecological studies (Yamakawa, Kiyota, Taguri, & Ando, 2011).
Catalytic Processes and Chemical Transformations
This compound is involved in various catalytic processes. Studies have focused on the transformations of alkyl esters of heptanoic acid, highlighting its role in industrial and chemical engineering applications (Gliński, Szymański, & Łomot, 2005).
Hydroisomerization Studies
Research on the hydroisomerization of n-heptane to understand the influence of porosity and acidity on selectivities points towards its applications in refining and petrochemical processes (Patrigeon, Benazzi, Travers, & Bernhard, 2001).
Biofuel Production from Microalgae
A study on microalgae synthesizing hydrocarbons from fatty acids, involving the light-dependent transformation of cis-vaccenic acid into 7-heptadecene, has implications for renewable energy and biofuel production (Sorigué et al., 2016).
Novel Chemical Synthesis
This compound is significant in the synthesis of novel chemical compounds, as shown in the study of 7-substituted 2-azabicyclo[2.2.1]heptanes for creating epibatidine analogues (Malpass & White, 2004).
Combustion and Fuel Research
It plays a role in understanding the combustion process of hydrocarbons, as evidenced by the study of low-temperature oxidation of heptyl radicals and O2 (Duan et al., 2020).
Biochemical Production
The compound is important in biochemical research, such as high-rate heptanoate production from propionate and ethanol, offering insights into biochemical building blocks and their applications (Grootscholten, Steinbusch, Hamelers, & Buisman, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
This compound, also known as heptadecan-7-one, is a long-chain ketone
Biochemical Pathways
In vitro studies involving gastric cancer cells have shown altered metabolism, with an increased production of methyl ketones containing an odd number of carbons . .
Result of Action
Some studies suggest that it may influence the metabolism of certain cancer cell lines
properties
IUPAC Name |
heptadecan-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O/c1-3-5-7-9-10-11-12-14-16-17(18)15-13-8-6-4-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRKSAMCQGIGRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303480 | |
Record name | 7-Heptadecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6064-42-2 | |
Record name | 7-Heptadecanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Heptadecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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